5-Hydroxy-6-methoxy-1-indanone
Overview
Description
5-Hydroxy-6-methoxy-1-indanone is an organic compound belonging to the indanone family. Indanones are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and synthetic chemistry. The structure of this compound consists of an indanone core with hydroxyl and methoxy substituents at the 5 and 6 positions, respectively.
Mechanism of Action
Target of Action
1-indanone derivatives, a class to which this compound belongs, have been found to interact with a broad range of biological targets, including adrenergic receptors . These receptors are metabotropic, located on cell membranes, and are stimulated by catecholamines, especially adrenaline and noradrenaline .
Mode of Action
It’s known that 1-indanone derivatives can interact with their targets in various ways, leading to different biological effects . For instance, they can bind to adrenergic receptors, triggering a cascade of intracellular events .
Biochemical Pathways
1-indanone derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer effects . They have also been used in the treatment of neurodegenerative diseases and as effective insecticides, fungicides, and herbicides .
Result of Action
Given the broad range of biological activities associated with 1-indanone derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Biochemical Analysis
Biochemical Properties
It is known that 1-indanone derivatives can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that 1-indanone derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that 1-indanone derivatives can have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that 1-indanone derivatives can have threshold effects and can cause toxic or adverse effects at high doses .
Metabolic Pathways
It is known that 1-indanone derivatives can interact with various enzymes and cofactors .
Transport and Distribution
It is known that 1-indanone derivatives can interact with various transporters and binding proteins .
Subcellular Localization
It is known that 1-indanone derivatives can be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-6-methoxy-1-indanone typically involves the functionalization of the indanone core. One common method includes the alkylation of 5-hydroxy-1-indanone with methoxy-substituted reagents. For instance, the reaction of 5-hydroxy-1-indanone with methoxy bromides under basic conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar alkylation reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-6-methoxy-1-indanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the indanone core can be reduced to form alcohols.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Methoxy bromides or chlorides can be used under basic conditions for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted indanones.
Scientific Research Applications
5-Hydroxy-6-methoxy-1-indanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in the treatment of neurodegenerative diseases and as a pharmaceutical intermediate.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Comparison with Similar Compounds
- 6-Hydroxy-5-methoxy-1-indanone
- 5-Methoxy-1-indanone
- 6-Methoxy-1-indanone
Comparison: 5-Hydroxy-6-methoxy-1-indanone is unique due to the specific positioning of the hydroxyl and methoxy groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic utility .
Properties
IUPAC Name |
5-hydroxy-6-methoxy-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-10-5-7-6(4-9(10)12)2-3-8(7)11/h4-5,12H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACECGHQDQWBTBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCC(=O)C2=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563757 | |
Record name | 5-Hydroxy-6-methoxy-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10563757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127399-78-4 | |
Record name | 5-Hydroxy-6-methoxy-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10563757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-hydroxy-6-methoxy-2,3-dihydro-1H-inden-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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